ABTL-0812

Übersicht

Beschreibung

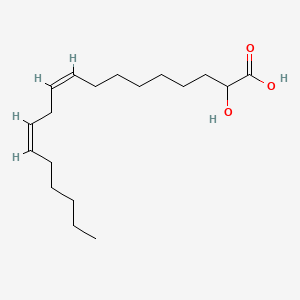

Alpha-Hydroxylinolsäure: ist eine Fettsäure, die von Linolsäure abgeleitet ist. Sie zeichnet sich durch das Vorhandensein einer Hydroxylgruppe in der Alpha-Position relativ zur Carbonsäuregruppe aus. Diese Verbindung ist bekannt für ihre potenziellen therapeutischen Anwendungen, insbesondere im Bereich der Onkologie, wo sie wegen ihrer Antikrebswirkungen untersucht wird .

Wissenschaftliche Forschungsanwendungen

Alpha-Hydroxylinoleic acid has a wide range of scientific research applications:

Wirkmechanismus

ABTL-0812, also known as alpha-Hydroxylinoleic acid, is a novel first-in-class, small molecule with a unique mechanism of action . It has shown promising results in preclinical and clinical studies for the treatment of various types of cancer .

Target of Action

The primary targets of this compound are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are nuclear hormone receptors that play essential roles in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

This compound binds to and activates the transcriptional activity of PPARα and PPARγ . This activation leads to the upregulation of Tribbles-3 pseudokinase (TRIB3) gene expression . The upregulated TRIB3 binds to the Akt oncogene, preventing its activation by upstream kinases, resulting in the inhibition of the Akt/mTOR axis .

Biochemical Pathways

The activation of PPARs by this compound leads to the inhibition of the Akt/mTOR pathway , a pathway that is excessively activated in most human cancers, supporting tumor growth . This pathway is a principal target of various new anti-tumor drugs . The inhibition of this pathway results in impaired cancer cell proliferation and autophagy-mediated cell death .

Pharmacokinetics

This compound exhibits excellent bioavailability when administered orally . It shows rapid oral absorption with a maximum concentration time (tmax) of 30 minutes, high peak concentrations (Cmax), and a wide volume of distribution .

Result of Action

The result of this compound’s action is the induction of autophagy-mediated cancer cell death . This is achieved through the dual action of endoplasmic reticular stress (ER-stress) activation and Akt/mTOR axis blockade . This leads to the strong induction of autophagy, which results in cancer cell death .

Action Environment

This compound shows immunomodulatory effects in vitro and in vivo in pancreatic cancer models through the inhibition of the secretion of immunosuppressive chemokines and the induction of Immunogenic Cell Death (ICD) in cancer cells . It also potentiates M1 phenotypes in macrophages and inhibits PD1 expression in T cells, ultimately promoting increased myeloid and Natural Killer (NK) cells within tumors and increased Th1/Th2 ratio .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Alpha-Hydroxylinolsäure kann durch die Hydroxylierung von Linolsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Hydroxylierungsmittels wie Wasserstoffperoxid in Gegenwart eines Katalysators wie Wolfram oder Molybdän. Die Reaktionsbedingungen umfassen die Aufrechterhaltung eines Temperaturbereichs von 50-70°C und eines pH-Werts von etwa 7-8, um eine optimale Ausbeute zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Alpha-Hydroxylinolsäure beinhaltet die Extraktion von Linolsäure aus natürlichen Quellen wie Pflanzenölen, gefolgt von einer chemischen Hydroxylierung. Der Prozess wird unter Verwendung von kontinuierlichen Strömungsreaktoren hochskaliert, um konstante Reaktionsbedingungen und einen hohen Durchsatz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alpha-Hydroxylinolsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um Hydroperoxide und andere sauerstoffhaltige Derivate zu bilden.

Reduktion: Die Hydroxylgruppe kann reduziert werden, um Linolsäure zu bilden.

Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Hydroperoxide und Epoxide.

Reduktion: Linolsäure.

Substitution: Verschiedene substituierte Linolsäurederivate.

Wissenschaftliche Forschungsanwendungen

Alpha-Hydroxylinolsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Sie wird als Vorläufer für die Synthese verschiedener bioaktiver Verbindungen verwendet.

Biologie: Sie wird auf ihre Rolle in der zellulären Signaltransduktion und im Stoffwechsel untersucht.

Medizin: Sie wird wegen ihrer Antikrebswirkungen untersucht, insbesondere bei der Behandlung von Bauchspeicheldrüsen- und Lungenkrebs.

Wirkmechanismus

Alpha-Hydroxylinolsäure übt ihre Wirkungen durch die Aktivierung von Peroxisomenproliferator-aktivierten Rezeptoren (PPARs) und des TRIB3-Gens aus. Diese Aktivierung führt zur Hemmung des Akt/mTOR-Signalwegs, der in vielen menschlichen Krebsarten übermäßig aktiviert ist. Durch die Hemmung dieses Signalwegs induziert Alpha-Hydroxylinolsäure Autophagie, was zum Zelltod von Krebszellen führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Linolsäure: Die Stammverbindung von Alpha-Hydroxylinolsäure, der die Hydroxylgruppe fehlt.

Alpha-Hydroxylinolensäure: Ähnliche Struktur, jedoch mit einer zusätzlichen Doppelbindung.

Alpha-Hydroxyölsäure: Ähnlicher Aufbau, aber mit weniger Doppelbindungen.

Einzigartigkeit: Alpha-Hydroxylinolsäure ist aufgrund ihrer spezifischen Hydroxylierung in der Alpha-Position einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht. Ihre Fähigkeit, Autophagie zu induzieren und den Akt/mTOR-Signalweg zu hemmen, macht sie zu einem vielversprechenden Kandidaten für Antikrebstherapien .

Eigenschaften

IUPAC Name |

(9Z,12Z)-2-hydroxyoctadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h6-7,9-10,17,19H,2-5,8,11-16H2,1H3,(H,20,21)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDSETGKYZMEEA-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258077 | |

| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-44-7 | |

| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ABTL-0812 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057818447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxylinoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABTL-0812 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DE74TJ7EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

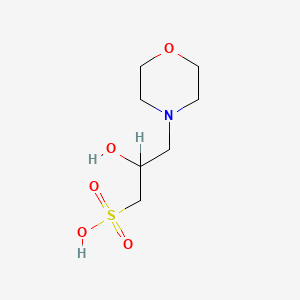

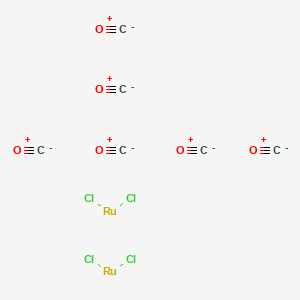

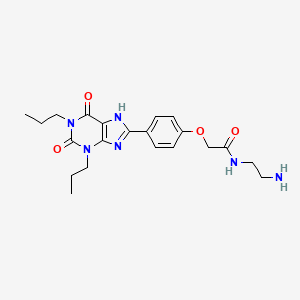

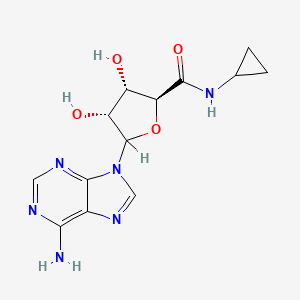

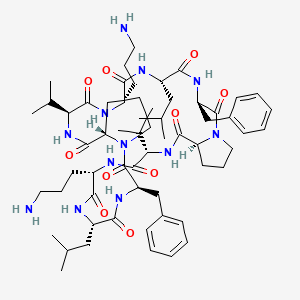

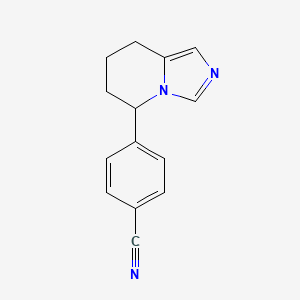

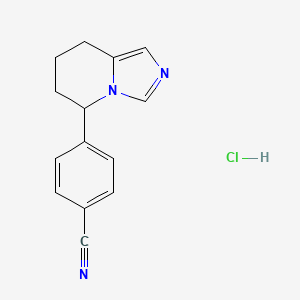

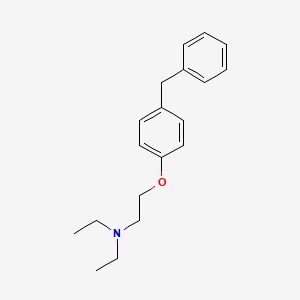

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.